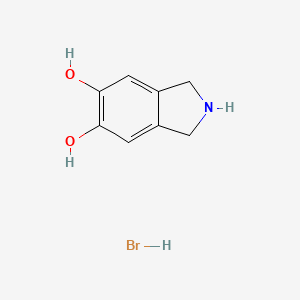
Isoindoline-5,6-diol hydrobromide
Cat. No. B8693327
M. Wt: 232.07 g/mol
InChI Key: UOTXRJSAADCQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04987235
Procedure details


15.39 g (66 mmol) of 5,6-dihydroxyisoindoline hydrobromide and 4.48 g (66 mmol) of sodium formate were dissolved in 100 ml of a 50% formic acid aqueous solution, and then 5.17 ml (70 mmol) of 37% formalin was added thereto. The mixture was stirred at 80° C. for 4 hours. Then, the solvent was distilled off under reduced pressure, and the residue was dissolved in 200 ml of water and subjected to active carbon treatment. The active carbon was filtered off, and the filtrate was stirred under cooling with ice, and adjusted to pH 8.0 with a saturated sodium hydrogen carbonate aqueous solution, and then it was stirred at the same temperature for about 30 minutes. The precipitates were collected, and washed with water to obtain yellowish green primary crystalline powder. This powder was combined with secondary crystalline powder obtained from the filtrate, and after an addition of 300 ml of water, stirred for 30 minutes. The insolubles was collected to obtain 7.87 g (yield: 72.3%) of the above identified compound.





Yield
72.3%
Identifiers


|
REACTION_CXSMILES
|
Br.[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[CH2:8][NH:7][CH2:6]2.[CH:13]([O-])=O.[Na+].C=O.O>C(O)=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[CH2:8][N:7]([CH3:13])[CH2:6]2 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.39 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.OC=1C=C2CNCC2=CC1O
|
|
Name
|
|
|
Quantity
|
4.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 80° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 200 ml of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The active carbon was filtered off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the filtrate was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
it was stirred at the same temperature for about 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitates were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain yellowish green primary crystalline powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained from the filtrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insolubles was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 7.87 g (yield: 72.3%) of the
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C2CN(CC2=CC1O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
